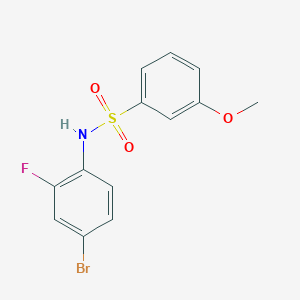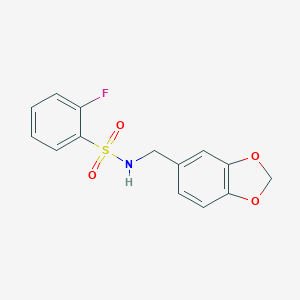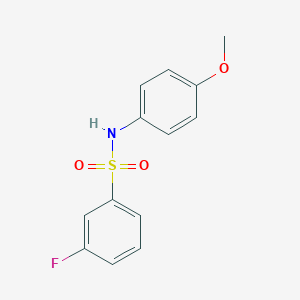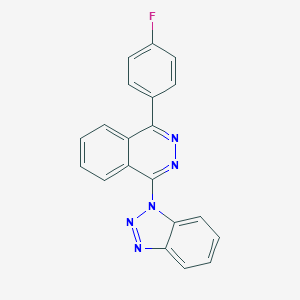![molecular formula C19H27N3OS2 B492665 N-(3,5-ditert-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide CAS No. 670272-99-8](/img/structure/B492665.png)
N-(3,5-ditert-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-ditert-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide, also known as DTBSMT, is a novel compound with potential applications in scientific research. It is a small molecule that has been synthesized in the laboratory and has shown promising results in various studies.
Mechanism of Action
N-(3,5-ditert-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide exerts its effects by modulating the activity of various enzymes and receptors in the body. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that degrades the neurotransmitter acetylcholine, leading to increased levels of acetylcholine in the brain. N-(3,5-ditert-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has also been found to activate the sigma-1 receptor, a protein that plays a role in various cellular processes, including calcium signaling, protein folding, and stress response. The activation of sigma-1 receptor by N-(3,5-ditert-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has been linked to its neuroprotective and anticancer effects.
Biochemical and Physiological Effects:
N-(3,5-ditert-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that N-(3,5-ditert-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide can enhance the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, leading to increased synaptic transmission and neuronal survival. N-(3,5-ditert-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have shown that N-(3,5-ditert-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide can improve cognitive function and memory in animal models of Alzheimer's and Parkinson's diseases. N-(3,5-ditert-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has also been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation.
Advantages and Limitations for Lab Experiments
N-(3,5-ditert-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has several advantages for laboratory experiments, including its small size, ease of synthesis, and low toxicity. N-(3,5-ditert-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide can be easily synthesized in the laboratory using standard organic chemistry techniques, and its purity and yield can be improved by recrystallization and column chromatography. N-(3,5-ditert-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has also been found to have low toxicity in animal studies, making it a safe compound to use in laboratory experiments. However, N-(3,5-ditert-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has some limitations, including its poor solubility in water and limited bioavailability, which may affect its efficacy in vivo.
Future Directions
N-(3,5-ditert-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has shown promising results in various scientific research fields, and several future directions can be explored to further investigate its potential applications. One direction is to develop more potent and selective analogs of N-(3,5-ditert-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide that can target specific enzymes and receptors in the body. Another direction is to investigate the pharmacokinetics and pharmacodynamics of N-(3,5-ditert-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide in animal models and humans to determine its optimal dosing and administration. N-(3,5-ditert-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide can also be used as a tool compound to study the role of acetylcholinesterase and sigma-1 receptor in various physiological and pathological conditions. Overall, N-(3,5-ditert-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a promising compound with potential applications in scientific research and drug discovery.
Synthesis Methods
N-(3,5-ditert-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide can be synthesized using a multistep process involving the reaction of 3,5-ditert-butylphenylamine with 5-methyl-1,3,4-thiadiazol-2-thiol in the presence of acetic anhydride and triethylamine. The resulting product is then treated with acetic acid and acetic anhydride to yield N-(3,5-ditert-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide. The purity and yield of N-(3,5-ditert-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide can be improved by recrystallization and column chromatography.
Scientific Research Applications
N-(3,5-ditert-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has been shown to have potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(3,5-ditert-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has been found to enhance the release of neurotransmitters and promote neuronal survival, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, N-(3,5-ditert-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anticancer agent. In drug discovery, N-(3,5-ditert-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide can be used as a lead compound to develop new drugs with improved efficacy and safety profiles.
properties
IUPAC Name |
N-(3,5-ditert-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3OS2/c1-12-21-22-17(25-12)24-11-16(23)20-15-9-13(18(2,3)4)8-14(10-15)19(5,6)7/h8-10H,11H2,1-7H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRRENRULZCKNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NC2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-ditert-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4'-chloro-N-(4-fluorophenyl)[1,1'-biphenyl]-4-sulfonamide](/img/structure/B492587.png)





![3-amino-4-ethyl-N-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B492595.png)
![3-amino-4-ethyl-N-(3-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B492596.png)
![N-(4-ethoxyphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B492598.png)
![N-(3-acetylphenyl)-2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B492602.png)
![4-(4-Benzylpiperidin-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B492603.png)
